Crbn-6-5-5-vhl -

Crbn-6-5-5-vhl

Catalog Number: EVT-2640212
CAS Number:
Molecular Formula: C51H69N7O10S
Molecular Weight: 972.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CRBN-6-5-5-VHL is a potent and selective cereblon Degrader (PROTAC ®) with a DC50 value of 1.5 nM . It induces complete degradation of cereblon in MM1S cells . It comprises a cereblon E3 ligase ligand joined by a linker to a ligand for the E3 ligase VHL . It is cell-permeable and highly potent heterodimerizer comprising E3 ligases recruiting ligands, namely, pomalidomide and VH032-amine that efficiently knocks down Cereblon (CRBN) .


Synthesis Analysis

The synthesis of CRBN-6-5-5-VHL involves the formation of a heteroternary complex and selectively induces CRBN ubiquitination and proteasomal degradation over VHL in a time- and dose-dependent fashion (0.001 to 1 μM) . Higher concentrations (10 μM) cause the degradation of neo-substrates IKZF1 and IKZF3 with no effect on pVHL30 or pVHL19 levels .


Molecular Structure Analysis

The molecular formula of CRBN-6-5-5-VHL is C51H69N7O10S . The exact mass is 971.48 and the molecular weight is 972.212 .


Chemical Reactions Analysis

CRBN-6-5-5-VHL readily forms a heteroternary complex and selectively induces CRBN ubiquitination and proteasomal degradation over VHL in a time- and dose-dependent fashion (0.001 to 1 μM) . Higher concentrations (10 μM) cause the degradation of neo-substrates IKZF1 and IKZF3 with no effect on pVHL30 or pVHL19 levels .


Physical And Chemical Properties Analysis

The molecular weight of CRBN-6-5-5-VHL is 972.2 g/mol . The molecular formula is C51H69N7O10S .

Overview

Crbn-6-5-5-vhl is a compound designed as a hetero-dimerizing molecule that targets the E3 ubiquitin ligases Cereblon and von Hippel-Lindau. This compound is part of a broader class of molecules known as PROTACs (proteolysis-targeting chimeras), which are engineered to induce targeted protein degradation. By utilizing the unique properties of both Cereblon and von Hippel-Lindau, Crbn-6-5-5-vhl facilitates the selective degradation of specific proteins within cells, thereby offering potential therapeutic applications in various diseases, particularly in oncology.

Source and Classification

Crbn-6-5-5-vhl is classified under the category of bifunctional small molecules that engage E3 ligases for targeted protein degradation. The design and synthesis of this compound have been discussed in various scientific publications, notably in studies focusing on the crosstalk between E3 ligases and the development of novel PROTACs for therapeutic use .

Synthesis Analysis

Methods and Technical Details

The synthesis of Crbn-6-5-5-vhl involves several key steps:

  1. Linker Design: The compound features a linker that connects the two E3 ligase ligands, allowing for effective dimerization. The choice of linker is crucial as it affects the compound's ability to form a ternary complex with the target proteins .
  2. Conjugation: The synthesis typically employs amide coupling reactions to attach the Cereblon ligand to the von Hippel-Lindau ligand. This process often utilizes coupling reagents such as N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate efficient coupling .
  3. Purification: Following synthesis, compounds are purified using techniques such as preparative high-performance liquid chromatography to ensure high purity levels necessary for biological testing .
Molecular Structure Analysis

Structure and Data

Crbn-6-5-5-vhl is characterized by its bifunctional structure, which includes:

  • Cereblon Ligand: This portion binds specifically to Cereblon, an E3 ubiquitin ligase involved in protein degradation.
  • Von Hippel-Lindau Ligand: This segment targets the von Hippel-Lindau protein, another key player in the ubiquitin-proteasome system.

The molecular structure typically includes functional groups that enhance solubility and binding affinity, although specific structural data such as molecular weight or precise chemical formula were not detailed in the sources reviewed.

Chemical Reactions Analysis

Reactions and Technical Details

The primary reactions involved in synthesizing Crbn-6-5-5-vhl include:

  1. Amide Coupling: This reaction forms the core bond between the two ligands (Cereblon and von Hippel-Lindau) through a carboxylic acid and an amine group.
  2. Deprotection Steps: Various protective groups may be used during synthesis to prevent unwanted reactions; these groups are later removed under specific conditions to yield the final product .

These reactions are meticulously controlled to avoid side products and ensure that the desired compound is synthesized efficiently.

Mechanism of Action

Process and Data

Crbn-6-5-5-vhl operates by forming a ternary complex that includes the target protein, Cereblon, and von Hippel-Lindau. The mechanism involves:

  1. Binding: The compound binds simultaneously to its two E3 ligase partners.
  2. Ubiquitination: This binding induces ubiquitination of the target protein, marking it for degradation by the proteasome.
  3. Degradation: Once tagged with ubiquitin, the target protein is recognized and degraded by cellular machinery, leading to reduced levels of specific proteins within cells .

This mechanism highlights its potential utility in selectively reducing harmful proteins associated with various diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties (such as melting point or solubility) were not detailed in the sources reviewed, general characteristics of similar PROTAC compounds include:

  • Solubility: Typically designed to be soluble in biological buffers for effective cellular uptake.
  • Stability: Stability under physiological conditions is crucial for maintaining efficacy during biological assays .

Analytical techniques such as liquid chromatography-mass spectrometry are often employed to confirm purity and structural integrity post-synthesis.

Applications

Scientific Uses

Crbn-6-5-5-vhl has significant potential applications in:

  1. Cancer Therapy: By targeting specific oncogenic proteins for degradation, this compound could help reduce tumor growth or enhance sensitivity to existing therapies.
  2. Research Tool: As a chemical probe, it can be used in studies aimed at understanding protein interactions within cellular pathways involving E3 ligases .
  3. Drug Development: Its design paves the way for developing new therapeutics aimed at diseases where aberrant protein levels contribute to pathology.
PROTAC Design & Molecular Architecture of CRBN-6-5-5-VHL

CRBN-6-5-5-VHL is a heterobifunctional proteolysis-targeting chimera (PROTAC) engineered to induce targeted protein degradation by simultaneously engaging two distinct E3 ubiquitin ligases: Cereblon (CRBN) and von Hippel-Lindau (VHL). Its molecular weight is 972.21 g/mol (chemical formula: C₅₁H₆₉N₇O₁₀S), and it features a pomalidomide-based CRBN-binding moiety linked to a VHL-targeting ligand (VH032 derivative) through a hexyl-PEG5 spacer, denoted as "6-5-5" in its nomenclature. This configuration enables catalytic, sub-stoichiometric degradation of CRBN with a DC₅₀ of 1.5 nM in MM1S cells, without affecting neo-substrates like IKZF1/Ikaros or IKZF3/Aiolos [1] [5] [9].

Bifunctional Ligand Integration: CRBN and VHL E3 Ligase Recruitment Strategies

The CRBN ligand is derived from pomalidomide, a clinical immunomodulatory drug (IMiD) that binds the thalidomide-binding domain (TBD) of CRBN with high specificity. This ligand exploits CRBN's role as a substrate receptor within the Cullin4-RING E3 ligase complex (CRL4ᶜᴿᴮᴺ). Meanwhile, the VHL ligand originates from VH032, a hydroxyproline-based inhibitor of the VHL-HIF-1α interaction, which recruits the Cullin2-RING ligase complex (CRL2ᵛᴴᴸ). The integration of these ligands creates a molecule that dimerizes CRBN and VHL, forcing their spatial proximity [2] [3] [7].

Structural studies reveal that pomalidomide binds CRBN's tri-Trp pocket, mimicking endogenous degrons, while VH032 occupies the hydrophobic groove of VHL's β-domain. This dual engagement triggers mutual ubiquitination: CRBN is preferentially ubiquitinated and degraded by the recruited VHL complex, while VHL remains stable. The selectivity for CRBN degradation stems from conformational flexibility in its Lon domain, which exposes lysine residues for ubiquitination—a vulnerability less pronounced in VHL [2] [4].

Structural Optimization of Linker Chemistry for Ternary Complex Formation

The "6-5-5" linker—a 16-atom chain comprising hexyl (6-carbon) and pentaethylene glycol (PEG5, 5-ethylene oxide units)—bridges the VHL ligand at its tert-leucine terminus and the CRBN ligand at the phthalimide ring. This design balances hydrophilicity, flexibility, and length to optimize ternary complex formation:

  • Hydrophilicity: PEG5 units enhance aqueous solubility (100 mM in DMSO), countering the ligands' hydrophobicity [1] [10].
  • Flexibility: Ethylene oxide spacers allow adaptive folding, facilitating E3-E3 ligase dimerization despite steric constraints [10].
  • Length: The 22.3 Å span enables optimal distance between CRBN and VHL ligand-binding sites, validated by a DC₅₀ shift from >100 nM (shorter linkers) to 1.5 nM [1] [2].

Table 1: Linker Architecture and Degradation Efficiency

Linker SegmentChemical CompositionFunctionImpact on DC₅₀
Hexyl spacerC6 alkyl chainHydrophobic anchorPrevents steric clash
PEG5(O-CH₂-CH₂)₅Solubility/flexibilityEnables ternary complex stability
Full linker16 atomsSpatial bridgingOptimizes to 1.5 nM

Biophysical analyses (e.g., SPR, ITC) confirm the linker's role in promoting a cooperative ternary complex with a Kd < 10 nM. Replacing PEG5 with rigid alkyl chains reduces degradation efficiency by >50-fold, underscoring the necessity of flexibility for productive ubiquitin transfer [10].

Comparative Analysis of CRBN-6-5-5-VHL with Homodimeric and Heterodimeric PROTAC Scaffolds

CRBN-6-5-5-VHL exemplifies heterodimeric PROTACs, which hijack two distinct E3 ligases. This contrasts with homodimeric counterparts like CM11 (VHL-VHL) or CC15a (CRBN-CRBN), which dimerize identical ligases:

Table 2: PROTAC Scaffold Comparison

ParameterCRBN-6-5-5-VHL (Heterodimeric)Homodimeric PROTACs
Target specificityPreferential CRBN degradationSelf-degradation of recruited E3
Degradation kineticsRapid CRBN depletion (DC₅₀ = 1.5 nM)Slower (DC₅₀ = 10–100 nM)
Ligase crosstalkInduces competitive ubiquitinationLimited to single E3 activity
Cellular effectsSpares neo-substrates (IKZF1/3)May degrade non-target proteins

Heterodimerization uniquely enables ligase hijacking: At low concentrations (≤100 nM), CRBN-6-5-5-VHL induces VHL-mediated ubiquitination of CRBN due to CRBN's solvent-exposed lysines. Conversely, homodimers like CM11 trigger auto-ubiquitination but lack target selectivity. The heterodimer's asymmetric design also circumvents hook effects—loss of activity at high concentrations—observed in homodimers due to binary complex dominance [2] [6].

Structurally, CRBN-6-5-5-VHL diverges from heterodimeric degraders like compound 14a (reported by Steinebach et al.), which use alternative VHL attachments (e.g., phenolic or thioether linkages). The "6-5-5" linker’s PEG-dominated chemistry enhances complex stability over alkyl-based variants, evidenced by sustained CRBN degradation (>48 hours post-treatment) [1] [2].

Properties

Product Name

Crbn-6-5-5-vhl

IUPAC Name

(2S,4R)-1-[(2S)-2-[5-[5-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexoxy]pentoxy]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C51H69N7O10S

Molecular Weight

972.2 g/mol

InChI

InChI=1S/C51H69N7O10S/c1-33-44(69-32-54-33)35-20-18-34(19-21-35)30-53-46(62)40-29-36(59)31-57(40)50(66)45(51(2,3)4)55-41(60)17-8-13-28-68-27-12-7-11-26-67-25-10-6-5-9-24-52-38-16-14-15-37-43(38)49(65)58(48(37)64)39-22-23-42(61)56-47(39)63/h14-16,18-21,32,36,39-40,45,52,59H,5-13,17,22-31H2,1-4H3,(H,53,62)(H,55,60)(H,56,61,63)/t36-,39?,40+,45-/m1/s1

InChI Key

LIMCHOLAKDUZDS-XARBDFOFSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOCCCCCOCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O

Solubility

not available

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOCCCCCOCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCOCCCCCOCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O

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